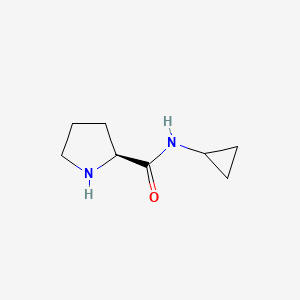

N-cyclopropylprolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-cyclopropylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(10-6-3-4-6)7-2-1-5-9-7/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWHDEBHSXGQHY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501264115 | |

| Record name | (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477575-60-3 | |

| Record name | (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477575-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopropylprolinamide and Analogues

Strategies for N-Cycloalkylation of Prolinamides

The most direct method for synthesizing N-cycloalkylprolinamides, including the target N-cyclopropylprolinamide, involves the coupling of L-proline with an appropriate cycloalkylamine. researchgate.net This facile synthesis is a key advantage, making these effective catalysts easily accessible. The process typically involves standard peptide coupling reactions. For instance, the carboxyl group of N-protected L-proline (such as with a Boc or Cbz group) is activated and then reacted with the cycloalkylamine. A final deprotection step yields the desired N-cycloalkylprolinamide.

A common route for introducing the cyclopropyl (B3062369) group specifically is through the use of cyclopropylamine (B47189). thieme-connect.com The reaction between L-proline and cyclopropylamine forms the stable amide linkage, resulting in this compound. This approach is advantageous due to the commercial availability and relative low cost of both L-proline and cyclopropylamine. The inherent chirality of the L-proline starting material is transferred to the final product, establishing the stereocenter at the α-carbon of the pyrrolidine (B122466) ring.

Enantioselective Synthetic Routes to this compound Derivatives

Enantioselective synthesis is central to the utility of this compound, as its catalytic activity is dependent on its specific three-dimensional structure. While the primary stereocenter is often derived from natural L-proline, the synthesis of more complex derivatives with additional chiral centers requires sophisticated asymmetric strategies.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.comnih.gov Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. sigmaaldrich.com In the synthesis of complex prolinamide derivatives, auxiliaries like Evans oxazolidinones or the more recent "SuperQuat" family can be used to direct alkylations or other bond-forming reactions with high diastereoselectivity. rsc.org The SuperQuat auxiliaries were designed to offer superior diastereofacial selectivity by inducing a specific conformational bias in the molecule. rsc.org

Chiral ligands are crucial in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the reaction's stereoselectivity. nih.gov For the synthesis of proline derivatives, catalyst systems employing chiral ligands such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral cyclopentadienyl (B1206354) (Cp) ligands are utilized. nih.govqub.ac.uk These ligands allow for a wide range of enantioselective transformations, including C-H functionalization and cross-coupling reactions, to build complex chiral structures. nih.govnih.gov

Table 1: Comparison of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

| Feature | Chiral Auxiliaries (e.g., Evans, SuperQuat) | Chiral Ligands (e.g., BINAP, Chiral Cp) |

|---|---|---|

| Mechanism | Covalently attached to the substrate to direct reactions. sigmaaldrich.com | Coordinate to a metal catalyst to create a chiral active site. nih.gov |

| Stoichiometry | Typically used in stoichiometric amounts. | Used in catalytic amounts. |

| Application | Stereoselective alkylations, aldol (B89426) reactions, acylations. rsc.org | Asymmetric hydrogenations, cross-couplings, C-H functionalization. nih.govqub.ac.uknih.gov |

| Removal | Requires a chemical step to cleave from the product. sigmaaldrich.com | Not attached to the product; separated during workup. |

| Examples | Evans oxazolidinones, Oppolzer's camphorsultam, SuperQuat auxiliaries. nih.govrsc.org | BINAP, DuPhos, SEGPHOS, Chiral Cyclopentadienyl (Cp) ligands. nih.govqub.ac.uk |

Stereocontrol in the synthesis and application of this compound is achieved through various catalyst systems. This compound itself is an effective organocatalyst, where its inherent chirality, derived from L-proline, directs the stereochemical outcome of reactions like the asymmetric direct aldol reaction. researchgate.net The interaction between the catalyst's amide N-H, the pyrrolidine nitrogen, and the substrates via hydrogen bonds is believed to be key to its ability to induce high enantioselectivity. nih.gov

For the synthesis of more complex proline derivatives, metal-based catalyst systems are frequently employed. Rhodium-catalyzed asymmetric reactions, for example, have been used to create enantioenriched 3-substituted piperidines from pyridine (B92270) precursors, a strategy applicable to related heterocycles. snnu.edu.cn Similarly, copper-catalyzed enantioselective reactions can produce unnatural proline derivatives. nih.gov These systems rely on the combination of a metal (e.g., Rh, Cu, Ru) and a chiral ligand to achieve high levels of stereocontrol. snnu.edu.cnnih.govmdpi.com

Table 2: Research Findings on Catalyst Systems for Prolinamide and Derivative Synthesis

| Catalyst/System | Reaction Type | Substrates | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound (Organocatalyst) | Asymmetric Direct Aldol Reaction | Ketones and aromatic aldehydes | Excellent diastereoselectivity (up to 99:1 anti/syn) and enantioselectivity (up to 99% ee). researchgate.net | researchgate.net |

| L-Prolinamides with terminal -OH | Asymmetric Direct Aldol Reaction | Aldehydes and acetone (B3395972) | High enantioselectivities (up to >99% ee); terminal OH group participates in H-bonding to enhance selectivity. nih.gov | nih.gov |

| Copper / Chiral Ligand | Alkene Aminooxygenation | 4-pentenylsulfonamides | Provides chiral 2-formyl pyrrolidines (unnatural proline precursors) with high enantioselectivity (up to 88% ee). nih.gov | nih.gov |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Pyridine and arylboronic acids | Produces enantioenriched 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn | snnu.edu.cn |

Large-Scale Synthesis Considerations for Industrial Applications

For industrial applications, the scalability of a synthetic route is paramount. The synthesis of this compound is well-suited for large-scale production. researchgate.net The starting materials, L-proline and cyclopropylamine, are readily available and relatively inexpensive. The synthesis itself is a facile, often one-pot or two-step, procedure involving robust and well-understood amide bond formation chemistry. researchgate.netthieme-connect.com

A key finding is that the simple catalyst can be used efficiently in large-scale reactions while maintaining the same high level of enantioselectivity observed in laboratory-scale experiments. researchgate.net This consistency is a significant advantage for industrial processes, where reproducibility is critical. The ease of synthesis and the ability to perform effectively at low catalyst loadings contribute to a cost-effective and sustainable process, enhancing its potential for industrial use in the synthesis of chiral molecules. researchgate.net

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is a key strategy for modulating its physical properties and optimizing its function, particularly its catalytic performance. nih.gov These modifications can involve altering the pyrrolidine ring, the cyclopropyl group, or the amide moiety. Modern synthetic methods, such as transition-metal-catalyzed C-H bond functionalization, offer powerful tools for introducing new functional groups with high precision. nih.govmdpi.com This allows for the targeted installation of substituents designed to enhance catalytic activity, selectivity, or stability. rsc.org

The primary goal of derivatizing this compound is often to improve its performance as an organocatalyst. Research has shown that modifying the structure can have a profound impact on its catalytic ability. nih.gov

One strategy is to introduce additional hydrogen-bond-donating groups, as enantioselectivity in prolinamide-catalyzed reactions often increases when the amide N-H is a better hydrogen bond donor. nih.gov Adding groups like hydroxyls or thioureas can create secondary interactions with the substrate, leading to a more organized transition state and higher stereoselectivity. researchgate.net

A more advanced strategy involves immobilizing the catalyst on a solid support, such as a Merrifield resin. researchgate.net This derivatization does not necessarily enhance intrinsic activity but makes the catalyst recoverable and reusable, which is a significant advantage for both cost and sustainability in industrial processes. researchgate.net

A highly innovative approach involves using mechanical bonding to enhance catalytic performance. By incorporating the prolinamide moiety into the thread of a nih.govrotaxane (a mechanically interlocked molecule), a dynamic chiral pocket is created by the surrounding macrocycle. nih.gov This structure significantly improves the catalytic ability of the prolinamide compared to the non-interlocked version, leading to higher yields and enantioselectivities in enamine-mediated processes. nih.gov

Table 3: Derivatization Strategies for Enhanced Catalytic Performance

| Strategy | Modification | Intended Effect | Example | Reference(s) |

|---|---|---|---|---|

| Enhanced H-Bonding | Introduction of a terminal hydroxyl or thiourea (B124793) group. | Creates additional interactions with the substrate, leading to a more ordered transition state and higher enantioselectivity. researchgate.netnih.gov | L-prolinamides derived from α,β-hydroxyamines. nih.gov | researchgate.netnih.gov |

| Immobilization | Attachment to a solid support like a polymer resin. | Allows for easy recovery and reuse of the catalyst, improving process efficiency and sustainability. researchgate.net | Merrifield resin-supported thiourea organocatalysts derived from L-proline. researchgate.net | researchgate.net |

| Mechanical Interlocking | Incorporation of the prolinamide into a nih.govrotaxane structure. | Creates a dynamic chiral pocket that enhances catalyst-substrate interaction, improving yield and enantioselectivity. nih.gov | Switchable interlocked prolinamides. nih.gov | nih.gov |

| C-H Functionalization | Directing-group-assisted introduction of aryl or alkyl groups. | Fine-tunes the steric and electronic properties of the catalyst to optimize performance for specific reactions. nih.gov | Palladium-catalyzed arylation of C(sp³)–H bonds. nih.gov | nih.gov |

Chemical Derivatization for Spectroscopic and Analytical Applications

Chemical derivatization is a critical strategy in analytical chemistry to enhance the detectability and separation of analytes that may otherwise exhibit poor response to standard detection techniques or co-elute with matrix interferences. google.comjournalajacr.com For this compound and its close structural analogues, such as prolinamide, derivatization is primarily employed to introduce chromophoric or fluorophoric moieties, enabling sensitive detection by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detectors. journalajacr.comjuniperpublishers.compatsnap.com This is particularly important as the basic structures of these compounds lack significant UV absorption or native fluorescence. nih.gov Furthermore, derivatization is a key tool for chiral separations, allowing for the quantification of enantiomeric impurities. juniperpublishers.comjuniperpublishers.com

Pre-column derivatization is the most common approach, where the analyte is chemically modified before its introduction into the chromatographic system. mostwiedzy.pl This process can improve the analyte's volatility, thermal stability, and chromatographic behavior, leading to better peak shape and resolution. jfda-online.comresearchgate.net The choice of derivatizing reagent is dictated by the functional groups present in the analyte molecule—in the case of this compound and its analogues, the primary or secondary amine of the proline ring is the principal site for derivatization. google.comjuniperpublishers.compatsnap.com

Derivatization for Chiral Analysis

A significant application of derivatization for prolinamide analogues is the determination of enantiomeric purity. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires the creation of diastereomers through reaction with a chiral derivatizing agent. juniperpublishers.comjuniperpublishers.com

A highly sensitive and accurate method has been developed for assessing the enantiomeric purity of L-prolinamide hydrochloride, a key intermediate in the synthesis of certain pharmaceutical compounds, using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). juniperpublishers.comjuniperpublishers.com This pre-column derivatization method allows for the excellent separation of the L- and D-prolinamide diastereomers on a standard reversed-phase HPLC column with UV detection. juniperpublishers.com The reaction involves the nucleophilic substitution of the fluorine atom of Marfey's reagent by the primary amine of prolinamide. juniperpublishers.comjuniperpublishers.com

The developed method demonstrates high linearity and low limits of detection (LOD) and quantification (LOQ) for the D-prolinamide enantiomer, making it suitable for quality control in pharmaceutical manufacturing. juniperpublishers.com

Table 1: HPLC Method Parameters for Chiral Separation of Prolinamide Diastereomers

| Parameter | Value |

|---|---|

| Derivatizing Reagent | Marfey's Reagent (FDAA) |

| Column | Hypersil BDS C18 (4.6 x 250mm, 5.0µm) |

| Mobile Phase | Gradient |

| Detection Wavelength | Not Specified |

| Resolution between Diastereomers | > 3 |

| Tailing Factor | < 1.5 |

| Linearity Range (D-prolinamide) | 0.15 to 0.75% |

| LOD (D-prolinamide) | 0.075% |

| LOQ (D-prolinamide) | 0.15% |

Data sourced from a study on the chiral derivatization of L-prolinamide. juniperpublishers.com

Derivatization for Enhanced UV Detection

For the analysis of related substances and impurities in prolinamide, derivatization can be used to enhance the UV response of the analytes, thereby increasing the sensitivity of the analytical method. A patent describes a liquid chromatography method where L-prolinamide and its related impurities are derivatized with benzoyl chloride in a dichloromethane (B109758) system. google.com This reaction introduces a benzoyl group, which is a strong chromophore, onto the amine of the prolinamide, generating a product with strong absorption at 220 nm. google.com Triethylamine is used as an acid-binding agent in this reaction. google.com

Another patent details the use of 9-fluorenylmethyl chloroformate (FMOC-Cl) as a derivatizing reagent for L-prolinamide. patsnap.com FMOC-Cl is a well-known reagent that reacts with primary and secondary amines to form highly fluorescent derivatives, which can also be detected by UV absorption. journalajacr.comnih.gov

Table 2: Derivatization Reagents for Enhanced Spectroscopic Detection of Prolinamide Analogues

| Derivatizing Reagent | Purpose | Detection Method | Reference |

|---|---|---|---|

| Marfey's Reagent (FDAA) | Chiral Separation | HPLC-UV | juniperpublishers.comjuniperpublishers.com |

| Benzoyl Chloride | Enhanced UV Absorption | HPLC-UV (220 nm) | google.com |

The principles and reagents used for the derivatization of L-prolinamide are directly applicable to this compound due to the presence of the same reactive secondary amine in the proline ring. These derivatization techniques provide the necessary improvements in detectability and selectivity for robust analytical method development.

Catalytic Performance of N Cyclopropylprolinamide in Asymmetric Reactions

N-Cyclopropylprolinamide in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and this compound has proven to be a superior catalyst in this transformation. researchgate.net It exhibits excellent catalytic activity, promoting high stereoselectivity in cross-aldol reactions. researchgate.net

This compound is particularly noted for its ability to induce high anti-aldol selectivity. In reactions between ketones and aromatic aldehydes, it consistently affords the anti-aldol products with high diastereomeric ratios and enantiomeric excesses. For instance, in the reaction between cyclohexanone (B45756) and various aromatic aldehydes, this compound with the smallest carbocyclic ring has achieved anti/syn ratios of up to 99:1 and an enantiomeric excess (ee) of up to 99%. researchgate.netresearchgate.netresearchgate.netcnjournals.com These results are often achieved with a low catalyst loading of just 5 mol% under optimized conditions. researchgate.netresearchgate.net

The following table summarizes the performance of this compound in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde.

The carbocyclic ring of N-cycloalkyl-l-prolinamides plays a significant role in determining the stereochemical outcome of the aldol reaction. researchgate.netresearchgate.netresearchgate.net Studies have shown that the size of the carbocyclic ring influences the enantioselectivity. researchgate.net this compound, possessing the smallest carbocyclic ring among the tested N-cycloalkyl-l-prolinamides, demonstrated the best performance in terms of both diastereoselectivity and enantioselectivity. researchgate.netresearchgate.netresearchgate.net This suggests that the compact and rigid nature of the cyclopropyl (B3062369) group helps to create a well-defined chiral environment around the catalytic site, leading to a more effective transfer of stereochemical information during the transition state of the reaction.

When compared to other prolinamide derivatives, this compound often exhibits superior catalytic activity and selectivity. researchgate.net For instance, in direct comparisons with proline and simple prolinamide, the presence of the carbocyclic ring in N-cycloalkyl-l-prolinamides was found to enhance enantioselectivity. researchgate.netresearchgate.net While other prolinamides, such as those derived from α,β-hydroxyamines, have also shown high enantioselectivities, this compound stands out for its simplicity and the excellent results it achieves. researchgate.netnih.gov The results obtained with this compound are often comparable to those achieved with much more structurally complex organocatalysts. researchgate.net

The table below provides a comparative overview of the catalytic performance of this compound and other prolinamide-based catalysts in the asymmetric aldol reaction.

Applications in Other Carbon-Carbon Bond Forming Reactions

While extensively studied in asymmetric aldol reactions, the catalytic potential of this compound and related prolinamides extends to other important carbon-carbon bond-forming reactions. These include the Mannich reaction and the Michael addition. researchgate.net The underlying principle of enamine catalysis, which is central to its success in aldol reactions, is also applicable to these transformations, suggesting a broader utility for this class of organocatalysts in asymmetric synthesis.

Catalytic Efficiency in Solvent-Free and Aqueous Media

A significant advantage of some prolinamide-based organocatalysts is their ability to function effectively under environmentally benign conditions, such as in solvent-free systems or in aqueous media. researchgate.net While specific data for this compound in these exact conditions is not extensively detailed in the provided search results, related prolinamide catalysts have shown excellent yields and enantioselectivities in water. e3s-conferences.org For instance, some prolinamide derivatives have catalyzed direct asymmetric aldol reactions in water, achieving good yields and high enantioselectivities. researchgate.net Similarly, solvent-free aldol reactions have been reported with high efficiency using other prolinamide-based catalysts. researchgate.net The ability to perform these reactions without traditional organic solvents is a key aspect of green chemistry, reducing waste and environmental impact. ijnc.ir

The following table highlights the performance of prolinamide-type catalysts in green media.

Mechanistic Investigations of N Cyclopropylprolinamide Catalysis

Proposed Enamine Intermediate Pathways

The catalytic cycle of N-cyclopropylprolinamide is widely accepted to proceed through an enamine-mediated pathway, a common mechanism for proline and its derivatives in reactions involving carbonyl compounds. wikipedia.orgorganic-chemistry.orgmdpi.com This pathway can be broken down into several key steps:

Enamine Formation: The cycle begins with the reaction between the secondary amine of the catalyst's pyrrolidine (B122466) ring and a carbonyl donor (e.g., a ketone like acetone). This condensation reaction, often acid-catalyzed, forms a nucleophilic enamine intermediate after the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The formation of the enamine raises the energy of the highest occupied molecular orbital (HOMO) of the ketone substrate, making its α-carbon significantly more nucleophilic. nih.gov

Nucleophilic Attack: The newly formed, highly reactive enamine then attacks the carbonyl carbon of an electrophilic acceptor, typically an aldehyde. masterorganicchemistry.com This step results in the formation of a new carbon-carbon bond and generates an iminium ion intermediate.

Hydrolysis and Catalyst Regeneration: The final stage involves the hydrolysis of the iminium ion. This step releases the desired β-hydroxy carbonyl product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle. vanderbilt.edu

This enamine pathway is central to the function of many amine-based organocatalysts. vanderbilt.edu In the context of this compound, the specific geometry and electronic properties of the enamine and subsequent intermediates are crucial for determining the final product's stereochemistry.

Elucidation of Transition State Structures

The stereochemical outcome of reactions catalyzed by this compound is determined at the C-C bond-forming step. The elucidation of the corresponding transition state structure has been a focus of computational studies, often employing Density Functional Theory (DFT) calculations. nih.govcore.ac.uknih.gov These studies largely support a model analogous to the Zimmerman-Traxler transition state for aldol (B89426) reactions. masterorganicchemistry.comyoutube.com

Key features of the proposed transition state include:

A highly organized, six-membered, chair-like conformation.

This structure incorporates the enamine derived from the catalyst and the ketone, the aldehyde electrophile, and a crucial hydrogen-bonding interaction.

The amide proton (N-H) of the catalyst forms a hydrogen bond with the carbonyl oxygen of the aldehyde. This interaction serves to activate the aldehyde, increasing its electrophilicity, and to rigidly orient it within the transition state assembly. nih.gov

The cyclopropyl (B3062369) group on the amide nitrogen projects into a specific region of space, creating a defined steric environment that directs the facial selectivity of the enamine's attack on the aldehyde. The Re-face approach of the aldehyde to the enamine is generally favored, leading to the observed enantiomer. wikipedia.org

DFT calculations on similar prolinamide-catalyzed aldol reactions have been used to compare the energies of different possible transition states (e.g., leading to syn vs. anti products). For example, calculations for related systems have quantified the activation energy barriers, providing a theoretical basis for the experimentally observed high diastereoselectivity and enantioselectivity. nih.govnih.gov The stability of the transition state is maximized when bulky substituents occupy equatorial positions to minimize steric strain, a principle that dictates the preferred stereochemical pathway. masterorganicchemistry.com

Role of Hydrogen Bonding Networks in Catalytic Activity

A defining feature of this compound catalysis is the essential role of the amide N-H proton in forming a hydrogen-bonding network that stabilizes the key transition state. nih.govmdpi.com This interaction is considered a form of Brønsted acid catalysis, where the hydrogen bond donor activates the electrophile. mdpi.com

The primary hydrogen bond exists between the amide N-H of the catalyst and the carbonyl oxygen of the aldehyde acceptor. nih.gov This interaction has two major consequences:

Electrophile Activation: By drawing electron density away from the carbonyl group, the hydrogen bond increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the enamine.

Stereochemical Control: The hydrogen bond acts as an anchor, locking the aldehyde into a specific orientation relative to the nucleophilic enamine. This rigid organization is paramount for achieving high levels of stereocontrol, as it dictates which face of the aldehyde is accessible for attack.

Influence of Substituent Effects on Reaction Mechanisms

The choice of the substituent on the amide nitrogen of the prolinamide scaffold has a profound impact on the catalyst's performance. The cyclopropyl group in this compound is not merely a passive structural element; its specific size and steric profile are critical to the catalyst's success.

Comparative studies have shown that the size of the N-cycloalkyl group is a key determinant of stereoselectivity. In the direct aldol reaction of acetone (B3395972) with 4-nitrobenzaldehyde (B150856), this compound was found to be superior to its cyclobutyl, cyclopentyl, and cyclohexyl analogues, delivering the anti-aldol product with both high diastereoselectivity and enantioselectivity. cnjournals.com The small, rigid structure of the cyclopropyl group is believed to create the optimal steric environment in the Zimmerman-Traxler-like transition state, effectively shielding one face of the enamine and guiding the approach of the aldehyde to maximize the formation of the desired stereoisomer.

The table below summarizes findings from a representative study on the influence of the N-cycloalkyl substituent on the catalytic performance in an aldol reaction.

Table 1: Effect of N-Cycloalkyl Substituent on N-Prolinamide Catalyzed Aldol Reaction

| Catalyst N-Substituent | Yield (%) | diastereomeric ratio (anti:syn) | enantiomeric excess (ee, %) |

|---|---|---|---|

| Cyclopropyl | 95 | 99:1 | 99 |

| Cyclobutyl | 96 | 98:2 | 96 |

| Cyclopentyl | 95 | 95:5 | 95 |

Data sourced from a study on the aldol reaction between 4-nitrobenzaldehyde and acetone. The results highlight that the smallest carbocyclic ring (cyclopropyl) provided the best stereoselectivity. cnjournals.com

The mechanism of this substituent effect is primarily steric. mdpi.com The substituent dictates the conformational preferences of the catalyst and the enamine intermediate. A bulkier group like cyclohexyl may lead to unfavorable steric interactions in the desired transition state, lowering selectivity. The compact nature of the cyclopropyl group appears to strike the perfect balance, enforcing a highly ordered transition state assembly without introducing prohibitive steric clash. This leads to a greater energy difference between the transition states leading to the major and minor stereoisomers, resulting in higher selectivity. youtube.commasterorganicchemistry.com

Structure Activity Relationship Sar Studies of N Cyclopropylprolinamide Derivatives

Impact of N-Cyclopropyl Ring Size and Substitution on Catalytic Activity

The N-cyclopropyl group is a key structural motif that significantly influences the catalytic properties of prolinamide derivatives. Its size, rigidity, and potential for substitution are critical determinants of catalyst performance.

Ring Size: The three-membered cyclopropyl (B3062369) ring imparts significant steric bulk in the immediate vicinity of the catalytically active center. This steric hindrance can play a crucial role in controlling the approach of substrates, thereby influencing enantioselectivity. While direct comparisons with larger cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) on the prolinamide scaffold are specific to the reaction being catalyzed, studies on related systems show that variations in N-alkyl substituents can dramatically alter catalytic outcomes. For instance, in many proline-based catalytic systems, increasing the steric bulk of the N-substituent can lead to higher enantioselectivity, up to an optimal point beyond which the active site may become too hindered.

Substitution: The introduction of substituents on the cyclopropyl ring offers a powerful tool for fine-tuning the catalyst's steric and electronic properties. Even small modifications can lead to significant changes in catalytic activity and selectivity. For example, adding alkyl or aryl groups to the cyclopropyl ring can create more defined chiral pockets, enhancing stereochemical control. A study on dihydroorotate (B8406146) dehydrogenase inhibitors, including a compound with a 2-cyano-3-cyclopropyl moiety, demonstrated that the cyclopropyl group is a viable scaffold for introducing further functionalization to modulate biological activity nih.gov. In the context of catalysis, such modifications could be used to optimize interactions with the transition state of a reaction.

| Derivative Modification | Observed/Hypothesized Impact on Catalytic Activity | Rationale |

| Unsubstituted N-cyclopropyl | Baseline activity and selectivity | The standard rigid cyclopropyl group provides a foundational level of steric influence. |

| Methyl-substituted cyclopropyl | Potentially increased enantioselectivity | Added steric bulk can create a more defined chiral environment, favoring one enantiomeric pathway. |

| Phenyl-substituted cyclopropyl | May alter electronic properties and introduce π-stacking interactions | Aromatic substitution can influence the catalyst's electronic nature and provide additional non-covalent interactions to stabilize the transition state. |

| Replacing cyclopropyl with isopropyl | Altered steric profile affecting selectivity | While sterically similar, the conformational flexibility of isopropyl differs from the rigidity of cyclopropyl, potentially leading to different stereochemical outcomes. |

| Replacing cyclopropyl with cyclobutyl | Increased steric bulk | A larger ring may enhance enantioselectivity in some reactions but could also hinder substrate access, reducing the reaction rate. |

This table is illustrative, based on general principles of SAR in organocatalysis, as specific data for N-cyclopropylprolinamide derivatives may vary depending on the reaction.

Analysis of Stereochemical Influence on Reaction Outcomes

The stereochemistry of the proline core is fundamental to the function of this compound as an asymmetric catalyst. The inherent chirality of the proline ring, derived from L-proline, creates a defined three-dimensional environment that directs the stereochemical outcome of the reactions it catalyzes.

The (S)-configuration of the α-carbon in the natural L-proline backbone is the primary source of chirality. This stereocenter positions the cyclopropyl amide group and the carboxylic acid (or its derivative form) in a specific spatial arrangement. This arrangement dictates how the catalyst interacts with prochiral substrates, leading to the preferential formation of one enantiomer of the product. The rigidity of the five-membered pyrrolidine (B122466) ring restricts conformational freedom, which helps in maintaining a well-defined transition state assembly. Studies on derivatives of 4-hydroxyproline (B1632879) have shown that modified proline catalysts provide high diastereoselectivity and enantioselectivity in aldol (B89426) reactions nih.gov. This underscores the critical role of the proline scaffold's stereochemistry in achieving asymmetric induction.

The relative orientation of the substituents on the proline ring and the N-cyclopropyl group creates a chiral pocket. The effectiveness of this chiral induction depends on the precise geometry of the transition state, where the catalyst, substrates, and any additives or solvents are involved. Any change in the stereochemistry, for instance by using D-proline as the starting material, would result in the formation of the opposite product enantiomer, demonstrating the direct control exerted by the catalyst's absolute configuration.

Hydrophobicity and Electronic Effects on Catalytic Performance

Hydrophobicity: The hydrophobicity of the this compound catalyst can be modulated by introducing hydrophobic or hydrophilic substituents. This is particularly important for reactions conducted in aqueous media or biphasic systems. Increasing the catalyst's hydrophobicity can enhance its solubility in organic phases and promote favorable interactions with nonpolar substrates. Research on proline catalysis in water has shown that derivatives with hydrophobic groups can lead to significant rate enhancements nih.gov. This effect is often attributed to stabilizing hydrophobic interactions in the transition state nih.gov. For this compound, adding hydrophobic substituents to either the cyclopropyl ring or the prolinamide backbone could shield the catalytic center from bulk water, potentially improving stability and efficiency. Conversely, introducing hydrophilic groups could enhance water solubility, which is desirable for certain green chemistry applications.

Electronic Effects: The electronic properties of the catalyst, particularly around the active site, are critical for its reactivity. The nucleophilicity or electrophilicity of the key atoms involved in the catalytic cycle can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). For instance, placing EWGs on the amide portion of the molecule could influence the acidity of protons or the stability of intermediates. These electronic modifications can alter the energy of the transition state and, consequently, the reaction rate. The interplay between electrostatic charges and hydrophobicity can also be a deciding factor in catalytic performance, as it affects how the catalyst interacts with substrates and the surrounding solvent environment nih.govrsc.org.

| Modification Type | Example Substituent | Effect on Catalyst Property | Impact on Catalytic Performance |

| Increased Hydrophobicity | Phenyl, tert-Butyl | Enhances solubility in nonpolar solvents | Can increase reaction rates in aqueous media through favorable hydrophobic interactions in the transition state nih.gov. |

| Increased Hydrophilicity | Hydroxyl (-OH), Carboxyl (-COOH) | Enhances solubility in polar/aqueous solvents | Useful for reactions in "green" solvents; may alter substrate scope. |

| Electron-Withdrawing Group | Nitro (-NO2), Fluoro (-F) | Decreases electron density at the catalytic center | Can increase the acidity of nearby protons, potentially accelerating steps involving proton transfer. |

| Electron-Donating Group | Methoxy (-OCH3), Methyl (-CH3) | Increases electron density at the catalytic center | Can enhance the nucleophilicity of the catalyst, potentially increasing the rate of nucleophilic attack steps. |

Computational Chemistry Approaches to SAR

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of catalysts like this compound at a molecular level. These methods complement experimental studies by offering insights into reaction mechanisms, transition state geometries, and the underlying forces that govern catalytic activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological or chemical activity imedpub.com. For this compound derivatives, a QSAR model could be developed to predict their catalytic performance (e.g., yield, enantiomeric excess) based on calculated molecular descriptors.

The process involves:

Data Set Generation: Synthesizing a library of this compound derivatives and experimentally measuring their catalytic activity in a specific reaction.

Descriptor Calculation: Calculating various molecular descriptors for each derivative. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), hydrophobic (e.g., LogP), and topological descriptors.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that links the descriptors to the observed activity.

Model Validation: Testing the model's predictive power using internal and external validation techniques.

A reliable QSAR model can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more effective catalysts and reducing the need for extensive experimental screening nih.govnih.gov. Studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives have successfully used 3D-QSAR to understand how steric, electrostatic, and hydrophobic fields influence receptor binding, a similar approach could be applied to catalytic activity nih.govnih.gov.

| Descriptor Type | Example Descriptor | Relevance to Catalytic Activity |

| Steric | Molar Volume, Surface Area | Relates to the size and shape of the catalyst, influencing substrate access and transition state geometry. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reflects the electronic distribution and reactivity of the catalyst. |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the hydrophobicity, which affects interactions in the reaction medium. |

| Topological | Connectivity Indices | Describes the branching and arrangement of atoms within the molecule. |

Molecular Docking is a computational method used to predict the preferred binding orientation of one molecule (a substrate) to another (a catalyst or enzyme) researchgate.net. In the context of this compound, docking simulations can be used to model the formation of the catalyst-substrate complex. This allows researchers to visualize the key intermolecular interactions, such as hydrogen bonds and steric clashes, that occur in the pre-catalytic assembly. The results can help explain the observed stereoselectivity by comparing the stability of competing transition state precursors.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems over time. After docking a substrate to the this compound catalyst, an MD simulation can be run to assess the stability of the complex and observe its conformational changes nih.gov. These simulations track the movements of every atom over a period, providing insights into the flexibility of the catalyst-substrate complex and the persistence of key interactions. MD simulations combined with methods like MM/PBSA can also be used to calculate the binding free energies between the catalyst and substrate, offering a more quantitative measure of complex stability researchgate.net.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules chemrxiv.org. DFT calculations are invaluable for understanding the electronic properties of this compound and its derivatives, which are directly related to their reactivity.

Key properties that can be calculated using DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the catalyst will interact with substrates.

Partial Atomic Charges: DFT can calculate the partial charge on each atom, providing a quantitative measure of the electronic distribution and identifying reactive sites.

Transition State Analysis: DFT is widely used to locate and characterize the geometry and energy of transition states in a reaction pathway. This allows for the direct calculation of activation energy barriers, providing a theoretical basis for understanding reaction rates and selectivity researchgate.netpku.edu.cn.

By performing DFT calculations on a series of this compound derivatives, researchers can systematically study how different substituents affect these electronic properties and, in turn, the catalytic performance researchgate.net.

Advanced Spectroscopic Characterization of N Cyclopropylprolinamide and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-cyclopropylprolinamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are invaluable for confirming its constitution and exploring its conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopropyl (B3062369) group, the pyrrolidine (B122466) ring of the prolinamide, and the amide N-H proton.

Cyclopropyl Protons: The cyclopropyl group gives rise to a characteristic set of signals in the upfield region of the spectrum. The methine proton (CH-N) is anticipated to appear as a multiplet around 2.6-2.8 ppm. The four methylene (B1212753) protons on the cyclopropyl ring are diastereotopic and will present as complex multiplets in the range of 0.4-0.8 ppm. This significant upfield shift is a hallmark of cyclopropyl rings.

Prolinamide Protons: The protons of the pyrrolidine ring will exhibit chemical shifts typical for a proline derivative. The α-proton (adjacent to the carbonyl group) is expected to resonate as a multiplet around 3.6-3.8 ppm. The protons on the β and γ carbons will likely appear as overlapping multiplets between 1.8 and 2.2 ppm, while the δ-protons (adjacent to the ring nitrogen) are expected in the 3.0-3.3 ppm region.

Amide Proton: The amide (N-H) proton is expected to show a broad singlet or a doublet (if coupled to the cyclopropyl methine proton) in the downfield region, typically between 7.5 and 8.5 ppm. Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Cyclopropyl Carbons: The methine carbon of the cyclopropyl group attached to the nitrogen is predicted to have a chemical shift in the range of 22-26 ppm. The two methylene carbons of the cyclopropyl ring are expected to resonate at a significantly upfield position, typically between 5 and 10 ppm researchgate.net.

Prolinamide Carbons: The carbonyl carbon of the amide is the most deshielded and is expected to appear around 172-176 ppm. The α-carbon of the proline ring is anticipated at approximately 60-63 ppm. The β, γ, and δ carbons of the pyrrolidine ring are expected to have chemical shifts in the ranges of 28-32 ppm, 24-27 ppm, and 45-48 ppm, respectively. Studies on N-cyclopropylacetamide show the cyclopropyl methine carbon at around 23 ppm and the methylene carbons at about 6 ppm acs.orgnih.gov.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH | 2.6 – 2.8 (m) | 22 – 26 |

| Cyclopropyl-CH₂ | 0.4 – 0.8 (m) | 5 – 10 |

| Proline-α-CH | 3.6 – 3.8 (m) | 60 – 63 |

| Proline-β-CH₂ | 1.8 – 2.2 (m) | 28 – 32 |

| Proline-γ-CH₂ | 1.8 – 2.2 (m) | 24 – 27 |

| Proline-δ-CH₂ | 3.0 – 3.3 (m) | 45 – 48 |

| Amide-C=O | - | 172 – 176 |

| Amide-NH | 7.5 – 8.5 (br s or d) | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other experimental conditions. m = multiplet, br s = broad singlet, d = doublet.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for providing insight into the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include those between the cyclopropyl methine proton and the cyclopropyl methylene protons, as well as the connectivities between the protons within the proline ring (α-H with β-H, β-H with γ-H, and γ-H with δ-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the upfield proton signals to the cyclopropyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment can provide information about the spatial proximity of protons, which is essential for determining the conformational preferences around the amide bond (cis/trans isomerism) and the orientation of the cyclopropyl group relative to the prolinamide ring. For instance, NOEs between the cyclopropyl methine proton and specific protons on the proline ring would indicate a preferred conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the secondary amide group. A strong N-H stretching vibration should be observed in the region of 3300-3100 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a very strong absorption around 1640-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching vibrations, is anticipated to appear as a strong band between 1515 and 1570 cm⁻¹. Other significant bands would include C-H stretching vibrations of the cyclopropyl and pyrrolidine rings just below 3000 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C=O stretch of the amide is also expected to be a prominent feature. The symmetric vibrations of the cyclopropyl ring may give rise to characteristic bands in the fingerprint region. Raman spectroscopy can be particularly useful for studying the solid-state packing and hydrogen bonding interactions.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 – 3100 | Medium-Strong |

| C-H Stretch (aliphatic) | 3000 – 2850 | Medium |

| Amide I (C=O Stretch) | 1680 – 1640 | Strong |

| Amide II (N-H Bend, C-N Stretch) | 1570 – 1515 | Strong |

| C-N Stretch | 1400 – 1200 | Medium |

Note: Predicted values are based on typical group frequencies. Actual experimental values can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. A prominent fragmentation would be the cleavage of the amide bond, leading to the formation of a prolyl cation and a cyclopropylaminyl radical, or a cyclopropylaminyl cation and a prolyl radical.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₈H₁₄N₂O), the expected exact mass would be used to confirm its elemental composition with high precision.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - C₃H₅N]⁺ | Loss of cyclopropylamine (B47189) |

| [C₅H₈NO]⁺ | Prolyl cation |

| [C₃H₆N]⁺ | Cyclopropylaminyl cation |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained in a crystalline form suitable for X-ray diffraction, this technique would provide the most definitive structural information in the solid state copernicus.orgchemicalbook.com. X-ray crystallography can precisely determine bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of the atoms in the molecule.

This analysis would be particularly insightful for:

Conformation: Determining the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation).

Amide Bond Geometry: Confirming the planarity of the amide bond and determining whether the cis or trans conformation is adopted in the crystal lattice.

Intermolecular Interactions: Elucidating the hydrogen bonding network and other intermolecular interactions that govern the crystal packing. This would provide valuable information on how the molecules interact with each other in the solid state.

Currently, there are no published crystal structures for this compound.

Future Research Directions and Translational Perspectives

Design of Novel N-Cyclopropylprolinamide-Based Catalysts

The core structure of this compound offers a versatile scaffold for the design of new and improved organocatalysts. A key area of future research will involve the systematic modification of the cyclopropyl (B3062369) group and the prolinamide backbone to fine-tune catalytic activity and selectivity.

One promising direction is the synthesis of derivatives with altered electronic and steric properties. For instance, the introduction of substituent groups on the cyclopropyl ring could modulate the catalyst's interaction with substrates, potentially leading to enhanced enantioselectivity or diastereoselectivity. Research into a series of N-cycloalkylprolinamides has already indicated that the size of the carbocyclic ring plays a significant role in the stereochemical outcome of reactions such as the cross-aldol reaction. researchgate.net this compound, with the smallest carbocyclic ring in the series, has demonstrated superior performance in certain instances. researchgate.net

Further exploration could involve the incorporation of additional functional groups onto the prolinamide structure. These groups could act as secondary interaction sites, promoting more ordered transition states and leading to higher levels of stereocontrol. The development of bifunctional catalysts, where a secondary catalytic motif (e.g., a hydrogen-bond donor) is appended to the this compound framework, represents a particularly exciting avenue for creating highly active and selective catalysts.

Another area of innovation lies in the immobilization of this compound-based catalysts on solid supports. This approach facilitates catalyst recovery and reuse, a critical factor for the industrial application of organocatalysis. Research into supported N-sulfonyl-(Ra)-binam-D-prolinamide has shown the potential for creating efficient and recyclable catalytic systems. researchgate.net Similar strategies could be applied to this compound to enhance its practical utility.

Expanding the Scope of Catalytic Applications

To date, this compound has shown considerable promise as an organocatalyst, particularly in the asymmetric direct aldol (B89426) reaction. researchgate.net Future research will undoubtedly focus on expanding its application to a broader range of chemical transformations. The unique stereoelectronic properties conferred by the cyclopropyl group may render it effective in other asymmetric reactions.

A primary goal will be to investigate the utility of this compound and its derivatives in other carbon-carbon bond-forming reactions. This includes Michael additions, Mannich reactions, and Diels-Alder reactions, all of which are fundamental transformations in organic synthesis. The development of catalysts that can effectively promote these reactions with high stereoselectivity would be of significant value.

The table below summarizes the performance of this compound in the asymmetric aldol reaction, providing a benchmark for its efficacy and a starting point for exploring its potential in other catalytic applications.

| Aldehyde | Ketone | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde (B150856) | Cyclohexanone (B45756) | >99:1 | 99 |

| 4-Chlorobenzaldehyde | Cyclohexanone | 98:2 | 98 |

| 2-Nitrobenzaldehyde | Cyclohexanone | >99:1 | 99 |

| 4-Methylbenzaldehyde | Cyclohexanone | 97:3 | 97 |

This data highlights the high anti-selectivity and enantioselectivity achieved with this compound in the asymmetric aldol reaction.

Beyond carbon-carbon bond formation, the potential of this compound-based catalysts in asymmetric carbon-heteroatom bond-forming reactions is a largely unexplored frontier. This could include asymmetric aminations, oxidations, and reductions, which are crucial for the synthesis of chiral amines, alcohols, and other heteroatom-containing compounds.

Advanced Computational Modeling for Predictive Design

The rational design of novel catalysts can be significantly accelerated through the use of advanced computational modeling techniques. Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights into reaction mechanisms and the origins of stereoselectivity. While extensive computational studies have been conducted on proline-catalyzed reactions, the specific application of these methods to this compound is a key area for future research.

Computational modeling can be employed to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, computational models can identify the key transition states and intermediates, providing a detailed understanding of how the catalyst operates.

Predict Stereochemical Outcomes: Theoretical models can be used to predict the enantioselectivity and diastereoselectivity of a reaction by calculating the energies of the competing transition states that lead to different stereoisomers.

Guide Catalyst Design: By understanding the structure-activity and structure-selectivity relationships, computational methods can be used to predict the effect of modifications to the catalyst structure, enabling the in silico design of more effective catalysts before their synthesis and experimental testing.

Future research in this area will likely involve the development of accurate and efficient computational models that can reliably predict the performance of this compound-based catalysts in a variety of reactions. The synergy between computational prediction and experimental validation will be crucial for the rapid discovery and optimization of new catalytic systems.

Further In Vitro Biological Pathway Elucidation

Currently, the publicly available scientific literature primarily focuses on the synthetic and catalytic applications of this compound. There is a notable absence of research investigating its biological activity or its potential interactions with biological pathways. Therefore, a significant future research direction would be to explore the bio-activity of this compound.

Initial in vitro screening assays could be employed to assess the potential of this compound to interact with various biological targets. Depending on the outcomes of these initial screens, more detailed studies could be undertaken to elucidate specific biological pathways that may be modulated by this compound. This would represent a new and important chapter in the scientific understanding of this compound, expanding its relevance from a synthetic tool to a potentially bioactive molecule.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-cyclopropylprolinamide with high enantiomeric purity?

- Methodological Answer : Synthesis requires careful selection of cyclopropane precursors and chiral catalysts. Proline derivatives often employ asymmetric catalysis, such as organocatalytic methods (e.g., prolinamide-based catalysts) . Purification via chiral HPLC or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensures enantiomeric purity. Characterization should include H/C NMR and circular dichroism (CD) to confirm stereochemistry .

Q. How should researchers design experiments to assess the biological activity of this compound?

- Methodological Answer : Use dose-response assays (e.g., IC, EC) with positive/negative controls. For enzyme inhibition studies, include kinetic analyses (e.g., Lineweaver-Burk plots) to determine mechanism (competitive/non-competitive). Validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity) . Ensure biological replicates () and statistical methods like ANOVA with post-hoc Tukey tests .

Q. What are the best practices for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .

- LogP : Determine via octanol-water partitioning followed by HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Data Reconciliation : Compare experimental conditions (e.g., buffer pH, cell lines, assay temperatures). For example, variations in IC may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Aggregate data using standardized metrics (e.g., pIC = −log(IC)) and apply multivariate regression to identify confounding variables .

- Reproducibility Testing : Replicate key studies under controlled conditions, adhering to NIH guidelines for preclinical reporting .

Q. What strategies optimize the pharmacokinetic profile of this compound in vivo?

- Methodological Answer :

- Structural Modifications : Introduce metabolically stable groups (e.g., cyclopropyl rings) to reduce CYP450-mediated oxidation .

- Formulation : Use nanoemulsions or PEGylation to enhance bioavailability. Validate via pharmacokinetic studies (AUC, ) in rodent models .

- Toxicology Screening : Conduct Ames tests and hERG channel assays early to mitigate attrition risks .

Q. How should computational models be integrated with experimental data to predict this compound’s binding modes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., proteases). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

- QSAR Models : Train on datasets with >50 analogs, using descriptors like topological polar surface area (TPSA) and molar refractivity. Cross-validate via leave-one-out (LOO) methods .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain approval from institutional ethics committees (e.g., IACUC) and document approval numbers in publications .

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

- Methodological Answer : Provide detailed reaction conditions (e.g., solvent purity, inert atmosphere, stirring rates) and raw spectral data (NMR, HRMS) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Interdisciplinary Research Applications

Q. What interdisciplinary approaches combine this compound with materials science for drug delivery?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.